Allyloxycarbonyl-L-serine methyl ester
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Overview
Description
Synthesis Analysis
The synthesis of related L-serine derivatives has been explored in the provided papers. For instance, the synthesis of a functionalized cyclohexene skeleton using L-serine as a starting material is described, highlighting the use of ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another study outlines the conversion of L-serine methyl ester hydrochloride to a protected cyclohexane derivative, which is a key skeleton for certain antibiotics . These methods demonstrate the versatility of L-serine methyl ester derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of L-serine methyl ester derivatives is crucial for their reactivity and function. The absolute configurations of key intermediates in the synthesis of cyclohexene derivatives were confirmed using two-dimensional NMR studies . Additionally, the structure and conformation of sugar residues and configurations at the anomeric center of glycosyl-L-serine derivatives were established using various spectroscopic techniques, including NMR, IR, MS, and polarimetry . These techniques could similarly be applied to determine the structure of allyloxycarbonyl-L-serine methyl ester.
Chemical Reactions Analysis
The chemical reactivity of L-serine methyl ester derivatives is highlighted in the oxidation of benzyloxycarbonyl serine methyl esters to an oxamate derivative using chromium (VI) oxide-based reagents . This transformation indicates the potential for oxidative reactions in the modification of serine methyl ester derivatives. The synthesis of glycosyl-L-serine derivatives also involves reactions such as cis-hydroxylation and epoxidation, which could be relevant to the chemical reactions of allyloxycarbonyl-L-serine methyl ester .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of allyloxycarbonyl-L-serine methyl ester are not directly discussed in the provided papers, the properties of similar compounds can provide some insights. For example, the solubility, stability, and reactivity of these compounds can be influenced by their protective groups and the presence of functional groups such as esters and amides . The spectroscopic data obtained from NMR, IR, and MS techniques can also help infer the physical properties of these compounds .
properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-4-14-8(12)9-6(5-10)7(11)13-2/h3,6,10H,1,4-5H2,2H3,(H,9,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTLNJORYQFACC-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427290 |
Source
|
Record name | Allyloxycarbonyl-L-serine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyloxycarbonyl-L-serine methyl ester | |
CAS RN |
136194-92-8 |
Source
|
Record name | Allyloxycarbonyl-L-serine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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